4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile is an organic compound with a complex structure that includes cyano, dimethoxy, and nitrophenyl groups
Preparation Methods
The synthesis of 4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile typically involves several steps. One common method includes the reaction of 2,4-dimethoxy-5-nitrobenzaldehyde with malononitrile in the presence of a base to form the intermediate product. This intermediate is then subjected to a Knoevenagel condensation reaction with 4-cyanobenzaldehyde to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with different properties. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar compounds to 4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile include:
2,4-dimethoxybenzonitrile: Shares the dimethoxy and cyano groups but lacks the nitrophenyl group.
4-[(E)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile: Similar structure but with different substitution patterns on the aromatic rings.
4-[(E)-1-cyano-2-(2,4-dimethoxyphenyl)ethenyl]benzonitrile: Lacks the nitro group, affecting its reactivity and applications.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-24-17-9-18(25-2)16(21(22)23)8-14(17)7-15(11-20)13-5-3-12(10-19)4-6-13/h3-9H,1-2H3/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJDGQVZFBDOPI-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)C#N)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.